Tolerance of Benzyl Ether Functionality in Contra-Thermodynamic Chain-Walking Hydroboration–Dehydroboration vs. Hydrosilylation Methods
In the Hartwig 2022 contra-thermodynamic isomerization protocol, the benzyl ether substrate ((hex-5-en-1-yloxy)methyl)benzene (substrate 1i) was successfully converted to the terminal olefin isomer under mild conditions (room temperature, no fluoride base), demonstrating that the oxygen-containing benzyl ether is compatible with the chain-walking hydroboration–dehydroboration sequence. This contrasts sharply with the earlier hydrosilylation-based isomerization (Hartwig 2019), which was limited to hydrocarbon substrates because the strongly reducing conditions with HSiCl₃ at elevated temperatures reduced ethers, precluding the use of any oxygen-containing substrates [1]. The benzyl ether tolerance represents a qualitative advance in substrate scope, though exact isolated yields for substrate 1i were not separately tabulated in the available material; the Supporting Information of the paper contains the full substrate scope with yields [1].
| Evidence Dimension | Substrate scope tolerance for oxygen-containing functional groups in contra-thermodynamic olefin isomerization |
|---|---|
| Target Compound Data | Benzyl ether substrate (1i) tolerated under mild hydroboration–dehydroboration conditions (room temperature, no fluoride base) |
| Comparator Or Baseline | Prior hydrosilylation method (Hartwig 2019): oxygen-containing substrates not tolerated; only hydrocarbons compatible |
| Quantified Difference | Qualitative advance: from zero tolerance of ethers to demonstrated tolerance of benzyl ethers; quantitative yield data available in paper Supporting Information |
| Conditions | Chain-walking hydroboration with HBpin (pinacolborane) catalyst, then I₂ and NaOMe dehydroboration at room temperature; vs. HSiCl₃ with Speier's catalyst at elevated temperature |
Why This Matters
Procurement of this specific benzyl ether enables participation in a mild, room-temperature isomerization protocol that is inaccessible to hydrocarbon-only building blocks, expanding the synthetic toolbox for complex molecule derivatization.
- [1] Hanna S, Bloomer B, Ciccia NR, Butcher TW, Conk RJ, Hartwig JF. Contra-thermodynamic Olefin Isomerization by Chain-Walking Hydroboration and Dehydroboration. Org Lett. 2022;24(4):1005-1010. doi:10.1021/acs.orglett.1c03124. View Source
